Tetrametaphosphoric acid

CAS No.: 13598-74-8

Cat. No.: VC17169442

Molecular Formula: H4O12P4

Molecular Weight: 319.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13598-74-8 |

|---|---|

| Molecular Formula | H4O12P4 |

| Molecular Weight | 319.92 g/mol |

| IUPAC Name | 2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |

| Standard InChI | InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8) |

| Standard InChI Key | GIXFALHDORQSOQ-UHFFFAOYSA-N |

| Canonical SMILES | OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O |

Introduction

Molecular Definition and Structural Characteristics

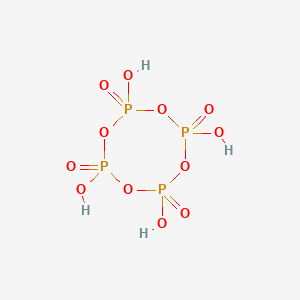

Tetrametaphosphoric acid, systematically named cyclotetraphosphoric acid, belongs to the class of metaphosphoric acids formed by the condensation of orthophosphoric acid () molecules. Its cyclic structure consists of four phosphorus-oxygen tetrahedra linked through shared oxygen atoms, forming a 12-membered ring (Figure 1) . The molecular weight is 319.92 g/mol, with a density of 2.38 g/cm³ . Unlike linear polyphosphates, the cyclic configuration imparts distinct reactivity, particularly in hydrolysis and complexation reactions.

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal a puckered ring geometry with P–O–P bond angles averaging 128°, contributing to the compound’s strain and reactivity . The 3D conformation, accessible via PubChem’s interactive model, shows alternating equatorial and axial oxygen atoms, which facilitate proton mobility and acid dissociation .

Synthesis and Industrial Production

Thermal Condensation of Orthophosphoric Acid

The most common synthesis involves heating orthophosphoric acid at 250–300°C under vacuum, promoting dehydration and cyclization :

This method yields tetrametaphosphoric acid with ~85% purity, requiring subsequent purification via recrystallization .

Hydrolysis of Phosphorus Pentoxide

Reaction of with limited water produces a mixture of polyphosphoric acids, including tetrametaphosphoric acid :

Industrial-scale processes optimize stoichiometry and temperature to maximize tetrametaphosphate yield .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 319.92 g/mol | |

| Density | 2.38 g/cm³ | |

| XLogP3 | -4.4 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 12 |

The compound’s high acidity () stems from the delocalization of negative charge across the cyclic anion . Its hygroscopic nature necessitates storage in anhydrous conditions to prevent reversion to orthophosphoric acid .

Applications in Industry and Research

Military Smokescreens

The U.S. Army’s research on obscurants identifies tetrametaphosphoric acid as a key component in red phosphorus smokescreens . When combusted, it generates submicron particles that scatter visible and infrared radiation, achieving extinction coefficients of 0.6–0.8 m²/g in the mid-IR spectrum .

Water Treatment

As a sequestrant, tetrametaphosphoric acid chelates metal ions (e.g., , ), preventing scale formation in industrial boilers . Its cyclic structure enhances stability under high-temperature conditions compared to linear polyphosphates .

Food Additives

Approved as a food emulsifier (E450), tetrametaphosphoric acid improves texture in processed meats and dairy products by modulating protein solubility .

Comparative Analysis with Related Phosphoric Acids

| Compound | Formula | Structure | Key Properties |

|---|---|---|---|

| Orthophosphoric Acid | Linear | Primary industrial feedstock | |

| Pyrophosphoric Acid | Dimer | High-temperature stabilizer | |

| Trimetaphosphoric Acid | Cyclic | Detergent builder | |

| Tetrametaphosphoric Acid | Cyclic | Military smokes, sequestration |

The cyclic metaphosphates exhibit lower hydrolysis rates than their linear counterparts, making them preferable for slow-release applications .

Recent Research Directions

Phosphorus Recycling Technologies

Innovative esterification methods using tetraalkyl orthosilicates enable direct conversion of recovered phosphoric acid into triesters, bypassing white phosphorus intermediates . While focused on , this approach may extend to tetrametaphosphoric acid for specialty phosphate production .

Advanced Materials Synthesis

DFT calculations reveal that the cyclic phosphate anion () can template metal-organic frameworks (MOFs) with pore sizes >1.2 nm, relevant for gas storage applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume